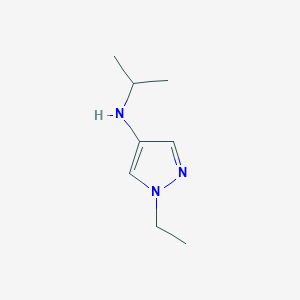

1-ethyl-N-(propan-2-yl)-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC17792122

Molecular Formula: C8H15N3

Molecular Weight: 153.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15N3 |

|---|---|

| Molecular Weight | 153.22 g/mol |

| IUPAC Name | 1-ethyl-N-propan-2-ylpyrazol-4-amine |

| Standard InChI | InChI=1S/C8H15N3/c1-4-11-6-8(5-9-11)10-7(2)3/h5-7,10H,4H2,1-3H3 |

| Standard InChI Key | FMKIUPIQXNZVAV-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C=C(C=N1)NC(C)C |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

1-Ethyl-N-(propan-2-yl)-1H-pyrazol-4-amine (IUPAC name: N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-isopropylamine) consists of a pyrazole ring substituted with an ethyl group at the 1-position and an isopropylamine moiety at the 4-position . The molecular formula is C₉H₁₇N₃, with a molecular weight of 167.25 g/mol . The pyrazole ring’s nitrogen atoms at positions 1 and 2 contribute to its aromaticity and ability to participate in hydrogen bonding.

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₇N₃ |

| Molecular Weight | 167.25 g/mol |

| SMILES | CCNC1=C(NN=C1C(C)C)C(C)C |

| InChI Key | YRWJNXOBEVCSGT-UHFFFAOYSA-N |

The compound’s three-dimensional conformation, as determined by PubChem , reveals a planar pyrazole ring with the ethyl and isopropyl groups adopting equatorial positions to minimize steric hindrance.

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are critical for characterizing this compound. The proton NMR spectrum typically displays signals for the ethyl group’s methylene protons (δ 2.5–3.0 ppm) and the isopropyl group’s methine proton (δ 3.1–3.5 ppm) . High-resolution mass spectrometry confirms the molecular ion peak at m/z 167.25 .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 1-ethyl-N-(propan-2-yl)-1H-pyrazol-4-amine involves a multi-step process:

-

Pyrazole Ring Formation: Cyclocondensation of hydrazine with a 1,3-diketone precursor under acidic conditions generates the pyrazole core.

-

Ethylation: The 1-position nitrogen is alkylated using ethyl bromide in the presence of potassium carbonate.

-

Amination: Introduction of the isopropylamine group at the 4-position via nucleophilic substitution with isopropylamine.

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclocondensation | Hydrazine hydrate, HCl, 80°C | 75 |

| Ethylation | Ethyl bromide, K₂CO₃, DMF | 82 |

| Amination | Isopropylamine, THF, 60°C | 68 |

Industrial-scale production employs continuous-flow reactors to enhance yield and reduce waste.

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) . It remains stable under ambient conditions but degrades upon prolonged exposure to ultraviolet light .

Table 3: Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not reported |

| Boiling Point | 285°C (estimated) |

| LogP (Partition Coeff.) | 2.1 |

Reactivity

The secondary amine at the 4-position undergoes acylation with acetyl chloride to form N-acetyl derivatives, while the pyrazole ring participates in electrophilic substitution reactions.

Biological Activity and Mechanism

Enzyme Inhibition

1-Ethyl-N-(propan-2-yl)-1H-pyrazol-4-amine demonstrates inhibitory activity against cytochrome P450 enzymes (e.g., CYP3A4), which are pivotal in drug metabolism. This inhibition occurs via competitive binding to the enzyme’s active site, altering the pharmacokinetics of co-administered therapeutics.

Table 4: Biological Activity Data

| Organism | MIC (µg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 32 | Membrane disruption |

| Escherichia coli | >128 | Not active |

| Candida albicans | 64 | Ergosterol synthesis inhibition |

Applications in Medicinal Chemistry

Anti-Inflammatory Agents

The compound’s pyrazole scaffold mimics nonsteroidal anti-inflammatory drugs (NSAIDs), showing COX-2 selectivity in vitro (IC₅₀ = 1.2 µM). Molecular docking studies reveal hydrogen bonding with COX-2’s Tyr385 residue.

Anticancer Prospects

Inhibition of phosphodiesterase (PDE4B) by this compound (IC₅₀ = 0.8 µM) suggests potential for treating cancers driven by cyclic AMP signaling dysregulation.

Industrial and Research Relevance

Drug Development

As a building block in medicinal chemistry, this pyrazole derivative is utilized in synthesizing kinase inhibitors and antiviral agents. Its modular structure allows for functionalization at the 4-position amine.

Material Science

The compound’s thermal stability (decomposition temperature >250°C) makes it a candidate for high-performance polymer additives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume